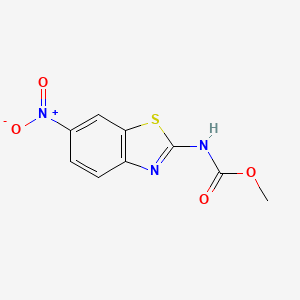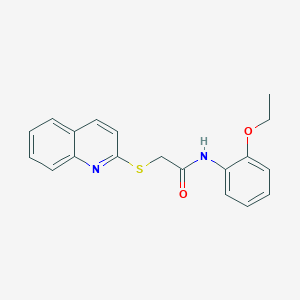![molecular formula C16H17N3O4S B5723517 4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMT or MT477 and belongs to the class of thioamides.
Mecanismo De Acción
The mechanism of action of EMT involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. EMT also activates the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
EMT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. EMT has also been found to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMT has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. EMT is also relatively easy to synthesize and has good stability. However, EMT has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research related to EMT. One potential area of research is the development of new synthesis methods to improve the yield and purity of EMT. Another area of research is the identification of new therapeutic applications for EMT, particularly in the treatment of neurological disorders. Additionally, further studies are needed to investigate the safety and toxicity of EMT in vivo and to optimize the dosing and administration of EMT for therapeutic use.
Conclusion:
In conclusion, EMT is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several signaling pathways, leading to the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Despite its potential advantages, EMT has some limitations that need to be addressed in future research. Overall, EMT represents a promising area of research for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of EMT involves the reaction of 2-methyl-3-nitrobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to obtain EMT. This synthesis method has been optimized to provide a high yield of EMT with good purity.
Aplicaciones Científicas De Investigación
EMT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. EMT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, EMT has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-10-9(3)24-16(13(10)14(17)20)18-15(21)11-6-5-7-12(8(11)2)19(22)23/h5-7H,4H2,1-3H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLHAVXVNKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)
![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5723494.png)

![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)